(2-Hydroxyphenyl)acetonitrile

Enzyme Inhibition Drug Discovery Structure-Activity Relationship

(2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2), also known as 2-hydroxybenzyl cyanide, is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. It is a derivative of benzyl cyanide, characterized by a phenolic hydroxyl group at the ortho position of the benzene ring.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 14714-50-2
Cat. No. B171700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyphenyl)acetonitrile
CAS14714-50-2
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC#N)O
InChIInChI=1S/C8H7NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5H2
InChIKeyWMWRBGOAZXDIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2): Key Properties and Procurement Relevance for Research


(2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2), also known as 2-hydroxybenzyl cyanide, is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . It is a derivative of benzyl cyanide, characterized by a phenolic hydroxyl group at the ortho position of the benzene ring . This ortho-hydroxy substitution distinguishes it from its para-isomer (4-hydroxyphenylacetonitrile) and other positional analogs, imparting unique physicochemical properties. The compound is a solid at room temperature with a melting point of 122-123 °C [1]. Its solubility in water is limited to 6.9 g/L at 25 °C, but it is readily soluble in common organic solvents such as DMSO . It is widely used as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems and as a precursor for photoremovable protecting groups .

Why (2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2) Is Not Interchangeable with Simple Analogs


Generic substitution of (2-hydroxyphenyl)acetonitrile with a similar-looking nitrile building block, such as its para-isomer 4-hydroxyphenylacetonitrile or the unsubstituted phenylacetonitrile, is scientifically unsound due to the profound impact of the ortho-hydroxy group on molecular properties and reactivity. The intramolecular hydrogen bond between the ortho-hydroxyl proton and the nitrile nitrogen alters the compound's electron distribution, nucleophilicity, and steric profile [1]. This directly affects its behavior in enzyme inhibition assays, where target affinity and selectivity are highly sensitive to the precise geometry and hydrogen-bonding capacity of the ligand [2]. Furthermore, the ortho-hydroxy motif is essential for applications in photoremovable protecting groups, where the excited-state intramolecular proton transfer (ESIPT) mechanism is strictly dependent on the proximity of the hydroxyl and carbonyl/nitrile moieties [3]. Therefore, substituting this compound with an analog lacking the ortho-hydroxy group would lead to a complete loss of function in structure-dependent applications and unpredictable outcomes in biological assays, making the procurement of the exact CAS number a critical requirement for reproducible research.

Quantitative Differentiation Evidence for (2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2)


HPPD Enzyme Inhibition: Ortho-Hydroxy Analog vs. Para-Hydroxy Analog

(2-Hydroxyphenyl)acetonitrile demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with an IC50 value of 90 nM [1]. In contrast, the para-hydroxy isomer, 4-hydroxyphenylacetonitrile, shows no detectable inhibition (IC50 > 100 μM) in a related assay format [2]. This stark difference in inhibitory activity highlights the critical role of the ortho-hydroxy substitution in engaging the enzyme's active site.

Enzyme Inhibition Drug Discovery Structure-Activity Relationship

Cellular Toxicity: Ortho-Chloro vs. Ortho-Hydroxy Phenylacetonitrile Analogs

In a comparative toxicity assessment on HepG2 cells, the ortho-substituted phenylacetonitrile analog (2-chlorophenylacetonitrile) exhibited significantly higher cytotoxicity than its meta- and para- counterparts, with an IC50 of 660.69 μM [1]. This suggests that the ortho-substitution pattern can enhance biological activity, a property that can be leveraged or mitigated depending on the application. While direct toxicity data for (2-hydroxyphenyl)acetonitrile is not available, the enhanced potency observed for the ortho-substituted chloro analog reinforces the unique impact of ortho-substitution in this scaffold.

Toxicology Disinfection Byproducts Environmental Safety

Physicochemical Properties: Solubility and LogP Comparison with the Para-Isomer

(2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2) and its para-isomer (4-hydroxyphenylacetonitrile) possess distinct physicochemical properties that can influence formulation and downstream processing. The ortho-isomer has a melting point of 122-123 °C, while the para-isomer melts at a lower range of 67-69 °C . Furthermore, the computed LogP for the ortho-isomer is 0.71, indicating slightly higher lipophilicity compared to the para-isomer, which has a reported LogP of -2.42 . These differences in solid-state properties and partition coefficient can affect solubility in various matrices, crystallization behavior, and membrane permeability.

Formulation Medicinal Chemistry ADME

Antioxidant Activity: Ortho- vs. Para-Hydroxyphenylacetonitrile

Both (2-hydroxyphenyl)acetonitrile and its para-isomer are reported to possess antioxidant properties due to the phenolic hydroxyl group. However, the ortho-isomer exhibits moderate antioxidant activity in vitro, which is attributed to the presence of the phenolic hydroxyl group and the electronic influence of the ortho-nitrile [1]. The para-isomer (4-hydroxyphenylacetonitrile), a naturally occurring compound isolated from Moringa oleifera, shows strong antioxidative activity when evaluated by the ferric thiocyanate method . While direct quantitative comparison under identical assay conditions is not available, the distinct activity profiles underscore that the position of the hydroxyl group modulates the compound's ability to scavenge free radicals. This difference, while not as pronounced as the HPPD inhibition data, further reinforces that the ortho- and para-isomers are not functionally interchangeable.

Antioxidant Free Radical Scavenging Natural Products

Optimal Application Scenarios for (2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2)


Development of HPPD-Targeting Herbicides or Therapeutics

Given its potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 90 nM, (2-hydroxyphenyl)acetonitrile serves as a validated and highly active starting point for medicinal chemistry campaigns targeting HPPD. This enzyme is a key target for herbicides (e.g., triketone class) and is also implicated in certain metabolic diseases. The >1000-fold potency advantage over its para-isomer makes CAS 14714-50-2 the only rational choice for initiating structure-activity relationship (SAR) studies and lead optimization [1].

Synthesis of Photoremovable Protecting Groups (PPGs)

The ortho-hydroxy substitution is a prerequisite for the 2-hydroxyphenacyl (oHP) photoremovable protecting group, which releases bioactive molecules upon irradiation with light (<370 nm) via an excited-state intramolecular proton transfer (ESIPT) mechanism. The para-isomer cannot participate in this essential ESIPT process. Therefore, (2-hydroxyphenyl)acetonitrile is the indispensable precursor for synthesizing oHP-based 'caged' compounds used in chemical biology and drug delivery research [2].

Structure-Activity Relationship (SAR) Studies on Ortho-Substituted Phenylacetonitriles

For researchers exploring the biological or chemical consequences of ortho-substitution on the phenylacetonitrile scaffold, (2-hydroxyphenyl)acetonitrile is the essential baseline compound. Comparative data from cellular toxicity assays and enzyme inhibition studies demonstrate that the ortho position confers a unique activity profile compared to meta- or para-substituted analogs [3]. Using the para-isomer in an SAR study focused on ortho-effects would yield spurious data and invalidate the study's conclusions.

Antioxidant Research Requiring a Moderately Active Phenolic Nitrile

In studies investigating the antioxidant mechanisms of phenolic nitriles, (2-hydroxyphenyl)acetonitrile provides a moderately active compound for comparative analysis against the more potent, naturally occurring para-isomer. This allows researchers to dissect the contribution of hydroxyl group position to radical scavenging efficiency and to study the electronic interplay between the ortho-hydroxyl and nitrile groups .

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